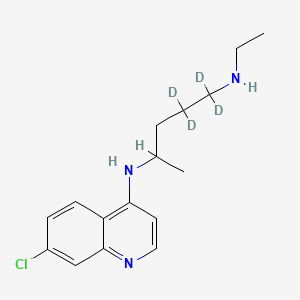
Desethyl Chloroquine-d4
説明
Desethyl Chloroquine-d4 is the deuterium labeled Desethyl chloroquine . Desethyl chloroquine is a major desethyl metabolite of Chloroquine . Chloroquine diphosphate is an inhibitor of autophagy and toll-like receptors (TLRs). Desethyl chloroquine possesses antiplasmodic activity .
Synthesis Analysis
Desethyl Chloroquine-d4 is formed when Chloroquine undergoes dealkylation, primarily by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4 and to a lesser extent by CYP2D6 .Molecular Structure Analysis
The molecular formula of Desethyl Chloroquine-d4 is C16H22ClN3 . The structure of Desethyl Chloroquine-d4 is similar to that of Chloroquine, with the difference being the replacement of an ethyl group in Chloroquine with a deuterium-labeled ethyl group .Physical And Chemical Properties Analysis
Desethyl Chloroquine-d4 has a molecular weight of 295.8 . It is slightly soluble in DMSO, Methanol . The InChI code is InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12 (2)20-15-8-10-19-16-11-13 (17)6-7-14 (15)16/h6-8,10-12,18H,3-5,9H2,1-2H3, (H,19,20)/i4D2,9D2 .科学的研究の応用
Metabolism of Chloroquine : Desethylchloroquine (DCQ) is a significant metabolite of chloroquine, produced mainly via the N-deethylation pathway. Cytochrome P450 enzymes, especially CYP2C8 and CYP3A4/5, are primarily responsible for the metabolism of chloroquine to DCQ in human liver microsomes (Kim, Park, Lee, & Lim, 2003).
Partitioning of Chloroquine and Its Metabolites : The distribution of chloroquine and its desethyl metabolites between red blood cells (RBCs) and plasma differs significantly in healthy individuals compared to those with Plasmodium falciparum parasitaemia. The study indicated that infected RBCs concentrate DCQ and BDCQ to a lesser extent than CQ, which may affect the development of resistance to chloroquine (Ajayi, Salako, & Kuye, 1989).
Use in COVID-19 Treatment : Research has also explored the potential benefit of chloroquine, and by extension, its metabolites like DCQ, in treating patients infected with the novel coronavirus (SARS-CoV-2), given its history in antiviral research (Touret & de Lamballerie, 2020).
Analytical Determination : High-performance liquid chromatography has been developed for quantitative analysis of chloroquine and DCQ in plasma, blood, and urine. This method is crucial for therapeutic and pharmacokinetic studies (Bergqvist & Frisk‐Holmberg, 1980).
Exploratory Computational Study : A study proposed exploring DCQ and other metabolites as alternative drug systems with minimized toxicity, especially for the treatment of viral infections and rheumatoid arthritis (Islam, Singh, & Rushd, 2022).
Pharmacokinetics in Renal Insufficiency : The pharmacokinetics of chloroquine and DCQ have been studied in patients with chronic renal failure, suggesting the need for caution in prescribing chloroquine for prolonged use in such patients (Salako, Walker, & Iyun, 1984).
Impact of Antiretroviral Therapy : A study evaluated the effect of antiretroviral therapy on chloroquine and DCQ plasma concentrations, finding that concentrations did not differ significantly among participants receiving different types of ART (Ippolito et al., 2018).
将来の方向性
特性
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuterio-1-N-ethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUUUTUAAGOOT-AUHPCMSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675789 | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethyl Chloroquine-d4 | |
CAS RN |
1189971-72-9 | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




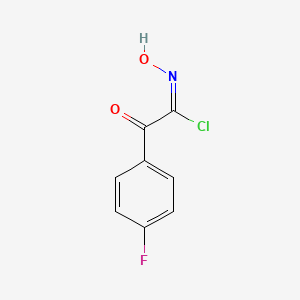
![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)
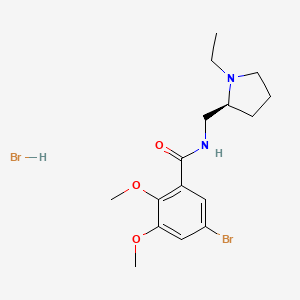
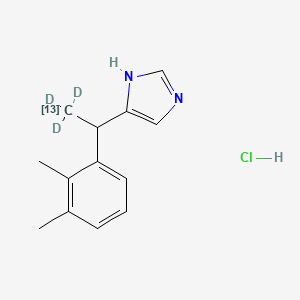
![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)
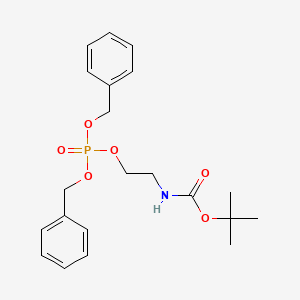
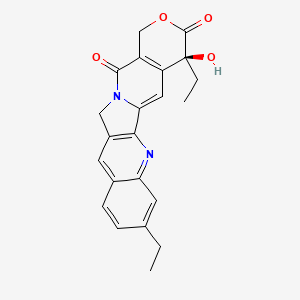
![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)
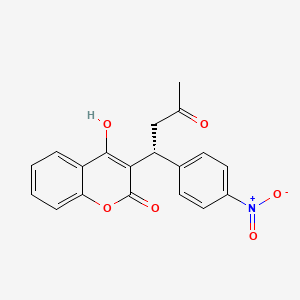
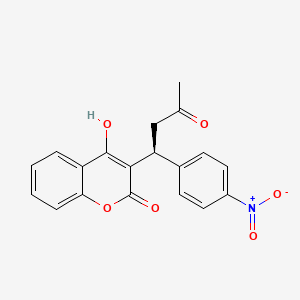
![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)